Journal Name:Journal of Biochemical and Molecular Toxicology
Journal ISSN:1095-6670
IF:3.568
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-0461
Year of Origin:1998
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:114
Publishing Cycle:Bimonthly
OA or Not:Not
9.0% power conversion efficiency from ternary all-polymer solar cells†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2017-09-08 , DOI: 10.1039/C7EE01858D
Integration of a third component into a single-junction polymer solar cell (PSC) is regarded as an attractive strategy to enhance the performance of PSCs. Although binary all-polymer solar cells (all-PSCs) have recently emerged with compelling power conversion efficiencies (PCEs), the PCEs of ternary all-PSCs still lag behind those of the state-of-the-art binary all-PSCs, and the advantages of ternary systems are not fully exploited. In this work, we realize high-performance ternary all-PSCs with record-breaking PCEs of 9% and high fill factors (FF) of over 0.7 for both conventional and inverted devices. The improved photovoltaic performance benefits from the synergistic effects of extended absorption, more efficient charge generation, optimal polymer orientations and suppressed recombination losses compared to the binary all-PSCs, as evidenced by a set of experimental techniques. The results provide new insights for developing high-performance ternary all-PSCs by choosing appropriate donor and acceptor polymers to overcome limitations in absorption, by affording good miscibility, and by benefiting from charge and energy transfer mechanisms for efficient charge generation.
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5.2% efficient PbS nanocrystal Schottky solar cells†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2013-08-06 , DOI: 10.1039/C3EE41479E
The impact of post-synthetic treatments of nanocrystals (NCs) on the performance of Schottky solar cells, where the active PbS nanocrystal layer is sandwiched directly between two electrodes, is investigated. By monitoring the amount of ligands on the surface of the nanocrystals through Fourier Transform Infrared (FTIR) measurements, we find that optimized processing conditions can lead to high current density and thus to an increase in overall efficiency. Our devices reach an efficiency of 5.2%, which is the highest reported using a PbS nanocrystal Schottky junction. These results demonstrate that even by using the simplest device architecture, accurate post-synthetic treatments result in substantial improvements in the performance. By drawing a direct correlation between ligand-to-NC ratio in the starting PbS solution and the device parameters, we provide important insights on how to gain experimental control for the fabrication of efficient PbS solar cells.
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A bifunctional solid state catalyst with enhanced cycling stability for Na and Li–O2 cells: revealing the role of solid state catalysts†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2016-12-02 , DOI: 10.1039/C6EE03132C
Solid state catalysts play a critical role in peroxide alkali metal–O2 cells. However, the underlying mechanism behind the catalytic activity remains controversial due to the different nature of oxygen reduction and evolutions reactions (ORR, OER) in non-aqueous cells compared to those in classic aqueous based reactions. In the present study, we reveal a detailed spectroscopic and electrochemical picture of the mechanism of catalytic activity in Na– and Li–O2 cells. We demonstrate that ORR and OER catalytic activity in alkali metal–O2 cells primarily originates from the stabilization of O2− intermediates on the catalyst surface during the electrochemical reaction. Monitoring the electronic state of the solid state catalyst during the ORR and OER revealed a dynamic interaction occurring between the catalyst and the discharge product. The morphology and composition of discharge products is also illustrated to be influenced by solid state catalysts. The findings of the present study suggest that catalysts with a higher oxygen-bonding capability may exhibit a higher catalytic activity in alkali metal–O2 cells.
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15.34% efficiency all-small-molecule organic solar cells with an improved fill factor enabled by a fullerene additive†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2020-05-28 , DOI: 10.1039/D0EE00714E
Solution processed organic solar cells (OSCs) composed of all small molecules (ASM) are promising for production on an industrial scale owing to the properties of small molecules, such as well-defined chemical structures, high purity of materials, and outstanding repeatability from batch to batch synthesis. Remarkably, ASM OSCs with power conversion efficiency (PCE) beyond 13% were achieved by structure improvement of the electron donor and choosing Y6 as the electron acceptor. However, the fill factor (FF) is an obstacle that limits the further improvement of the PCE for these ASM OSCs. Herein, we focus on the FF improvement of recently reported ASM OSCs with BTR-Cl:Y6 as the active layer by miscibility-induced active layer morphology optimization. The incorporation of fullerene derivatives, which have good miscibility with both BTR-Cl and Y6, results in reduced bimolecular recombination and thus improved FF. In particular, when ca. 5 wt% of PC71BM was added in the active layer, a FF of 77.11% was achieved without sacrificing the open circuit voltage (VOC) and the short circuit current density (JSC), leading to a record PCE of 15.34% (certified at 14.7%) for ASM OSCs. We found that the optimized device showed comparable charge extraction, longer charge carrier lifetime, and slower bimolecular recombination rate compared with those of the control devices (w/o fullerene). Our results demonstrate that the miscibility driven regulation of active layer morphology by incorporation of a fullerene derivative delicately optimizes the active layer microstructures and improves the device performance, which brings vibrancy to OSC research.
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3D periodic polyimide nano-networks for ultrahigh-rate and sustainable energy storage†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2021-08-06 , DOI: 10.1039/D1EE01739J
Organic molecules with redox-active motifs have attracted great attention as next-generation electrodes for sustainable energy storage. While there has been significant progress in designing redox-active molecules, the practical requirements of high electrochemical activity and stability, as well as rapid kinetics for fast charging, are motivating a search for methods to engineer three-dimensional (3D) structures of organic-based electrodes. Here, we demonstrate a lithographic fabrication strategy for realizing a 3D bicontinuous nano-network consisting of a periodically porous nickel-supported redox-active polyimide layer (pore radius <300 nm), which provides highly conductive pathways for electron and ion transport. Through super-lithiation of nearly all unsaturated CC bonds in this 3D-structured anode, a high reversible capacity of 1260 mA h g−1 and 82.8% capacity retention over 250 cycles at a 10C rate are realized. Rates of up to 400C for lithium-ion storage of organic anodes have been achieved for the first time, opening up new engineering opportunities for high-performance organic batteries.
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A “skeleton/skin” strategy for preparing ultrathin free-standing single-walled carbon nanotube/polyaniline films for high performance supercapacitor electrodes
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2012-07-31 , DOI: 10.1039/C2EE22042C
One of the most critical aspects in the preparation of single-walled carbon nanotubes (SWCNTs)/conducting polymer hybrid electrodes is to improve the energy density without seriously deteriorating their high power capability. Here, we report a “skeleton/skin” strategy for the preparation of free-standing, thin and flexible SWCNT/polyaniline (PANI) hybrid films by a simple in situ electrochemical polymerization method using directly grown SWCNT films with a continuous reticulate structure as template. In situ electrochemical polymerization can achieve effective deposition of PANI onto the surface of SWCNT bundles in the films and control the morphology and microstructure of the SWCNT/PANI hybrid films. In a SWCNT/PANI hybrid film, the directly grown SWCNT film with continuous reticulate architecture acts as the skeleton and PANI layers act as the skin. This unique continuous “skeleton/skin” structure ensures that these hybrid films have much higher conductivity compared to SWCNT/PANI composite films based on post-deposition SWCNT films. Flexible supercapacitors have been fabricated using the SWCNT/PANI hybrid films as both electrodes and charge collectors without metallic current collectors. High energy and power densities (131 W h kg−1 and 62.5 kW kg−1, respectively) have been achieved for the optimized assembly. The high electrical conductivity and flexibility, in combination with continuous porous architecture, suggests that the as-prepared ultrathin free-standing SWCNT/PANI hybrid films have significant potential as promising electrode materials for thin, lightweight and flexible energy storage devices with high performance.
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TiO2/graphene/NiFe-layered double hydroxide nanorod array photoanodes for efficient photoelectrochemical water splitting†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2016-07-05 , DOI: 10.1039/C6EE01092J
The ever-increasing demand for renewable and clean power sources has triggered the development of novel materials for photoelectrochemical (PEC) water splitting, but how to improve the solar conversion efficiency remains a big challenge. In this work, we report a conceptual strategy in a ternary material system to simultaneously enhance the charge separation and water oxidation efficiency of photoanodes by introducing reduced graphite oxide (rGO) and NiFe-layered double hydroxide (LDH) on TiO2 nanorod arrays (NAs). An experimental–computational combination study reveals that rGO with a high work function and superior electron mobility accepts photogenerated electrons from TiO2 and enables fast electron transportation; while NiFe-LDH acts as a cocatalyst which accelerates the surface water oxidation reaction. This synergistic effect in this ternary TiO2/rGO/NiFe-LDH photoanode gives rise to a largely enhanced photoconversion efficiency (0.58% at 0.13 V) and photocurrent density (1.74 mA cm−2 at 0.6 V). It is worth mentioning that the photocurrent density of TiO2/rGO/NiFe-LDH, to the best of our knowledge, is superior to previously reported TiO2-based photoanodes in benign and neutral media. In addition, the method presented here can be extended to the preparation of other efficient photoanodes (WO3/rGO/NiFe-LDH and α-Fe2O3/rGO/NiFe-LDH) toward high level PEC performance.
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A crosslinked “polymer–gel” rechargeable lithium-ion battery electrolyte from free radical polymerization using nonionic plastic crystalline electrolyte medium†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2010-12-10 , DOI: 10.1039/C0EE00294A
A cross-linked polymer–gel soft matter electrolyte with superior electrochemical, thermal and mechanical properties obtained from free radical polymerization of vinyl monomers in a semi-solid organic nonionic plastic crystalline electrolyte for application in rechargeable lithium-ion batteries is discussed here.
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A computational survey of semiconductors for power electronics†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2019-07-29 , DOI: 10.1039/C9EE01529A
Power electronics (PE) are used to control and convert electrical energy in a wide range of applications from consumer products to large-scale industrial equipment. While Si-based power devices account for the vast majority of the market, wide band gap semiconductors such as SiC, GaN, and Ga2O3 are starting to gain ground. However, these emerging materials face challenges due to either non-negligible defect densities, high synthesis and processing costs, or poor thermal properties. Here, we report on a broad computational survey aimed to identify promising materials for future power electronic devices beyond SiC, GaN, and Ga2O3. We consider 863 oxides, sulfides, nitrides, carbides, silicides, and borides that exhibit finite calculated band gaps. We utilize ab initio methods in conjunction with models for intrinsic carrier mobility, and critical breakdown field to compute the widely used Baliga figure of merit. We also compute the lattice thermal conductivity and use it as an additional screening parameter. In addition to correctly identifying known PE materials, our survey has revealed a number of promising candidates exhibiting the desirable combination of high figure of merit and high lattice thermal conductivity, which we propose for further experimental investigations.
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A conductive ZnO–ZnGaON nanowire-array-on-a-film photoanode for stable and efficient sunlight water splitting†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2014-02-06 , DOI: 10.1039/C3EE43806F
We report highly stable and efficient sunlight water splitting on a ZnO–ZnGaON nanowire-array-on-a-film photoanode without the assistance of any co-catalyst. The single crystalline ZnO–ZnGaON nanowire-array-on-a-film photoanode was synthesized via a high-temperature vapor-phase diffusion reaction of gallium (Ga) and nitrogen (N) on a single crystal domain ZnO nanowire-array-on-a-film structure. The synthesized ZnO–ZnGaON photoanode offers visible light absorption through N incorporation, improved electrical conductivity via Ga incorporation, and structural advantages with the high-aspect-ratio nanowire array. Compared to the chemically unstable ZnO nanowire photoanode, the ZnO–ZnGaON nanowire photoanode significantly improves the anti-photocorrosive ability for water splitting. A highly stable photocurrent density of ∼1.5 mA cm−2 is obtained with the ZnO–ZnGaON nanowire photoanode at an applied bias of 0.8 VRHE under continuous sunlight illumination over five hours without noticeable degradation.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物3区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.00 49 Science Citation Index Expanded Not
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